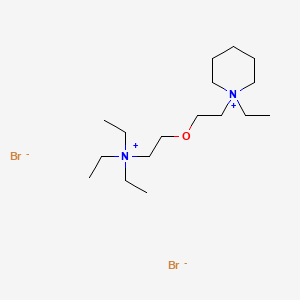
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a triethylammonioethoxyethyl side chain, with dibromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide typically involves the quaternization of a piperidine derivative. The process generally includes the following steps:
Starting Material: The synthesis begins with 1-ethylpiperidine.
Quaternization: The 1-ethylpiperidine is reacted with 2-(2-(triethylammonio)ethoxy)ethyl bromide in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale techniques, and quality control measures are implemented to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The piperidinium ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidinium derivatives.
Scientific Research Applications
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1-methyl-1-[2-[2-(trimethylammonio)ethoxy]ethyl]-, iodide
- Triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium, dibromide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific structural features, such as the ethyl group on the piperidinium ring and the triethylammonioethoxyethyl side chain. These structural elements confer distinct physicochemical properties and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63887-41-2 |
|---|---|
Molecular Formula |
C17H38Br2N2O |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O.2BrH/c1-5-18(6-2,7-3)14-16-20-17-15-19(8-4)12-10-9-11-13-19;;/h5-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
XJUDHWMLJZETPI-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




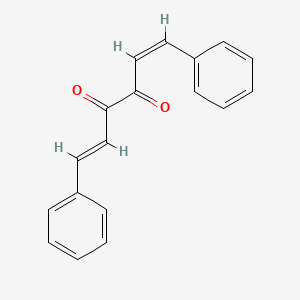

![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
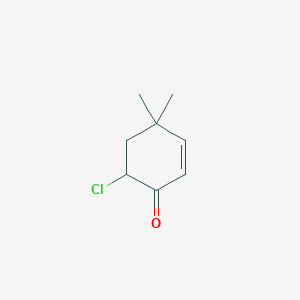
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
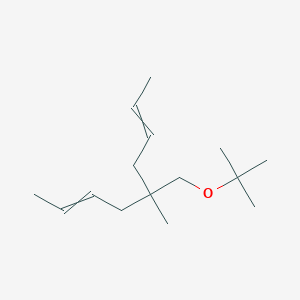
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

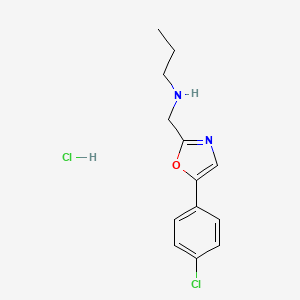

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
